1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative synthesized via solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at 140–165 °C . This compound features a 4-(aminosulfonyl)benzyl group at the pyrrolidine ring’s nitrogen and a carboxylic acid at position 2. The sulfonamide group enhances its bioactivity by mimicking endogenous substrates, enabling interactions with microbial enzymes .
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c13-20(18,19)10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)(H2,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFDRSFTODIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid. This reaction is carried out under solvent-free conditions at temperatures ranging from 140°C to 165°C . The process is efficient and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality control, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl group allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows for interactions with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrrolidine ring and carboxylic acid group also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The core scaffold of 5-oxopyrrolidine-3-carboxylic acid is common among analogs, but substituent variations at the benzyl group and pyrrolidine ring significantly influence biological activity. Key structural differences include:
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Sulfonamide (target compound) and nitro groups enhance antimicrobial activity by increasing electrophilicity .
- Hydroxyl/Chloro Substituents : Improve antioxidant activity via radical stabilization and hydrogen donation .
- Heterocyclic Moieties : Thiazole (), triazole (), and pyrazole () rings enhance pharmacokinetic properties (e.g., solubility, bioavailability).
- Schiff Bases : Facilitate metal chelation and redox cycling, critical for Nrf2 activation .
Biological Activity
1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 298.32 g/mol. Its structure includes:
- Pyrrolidine Ring : Contributes to the compound's reactivity.
- Aminosulfonyl Group : Enhances biological activity, particularly against bacterial growth.
- Carboxylic Acid Group : Involved in various biochemical interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound's binding affinity is influenced by the pyrrolidine ring and carboxylic acid group, which facilitate interactions with biological molecules.
Biological Activities
-
Antimicrobial Activity :
- The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation. Preliminary studies suggest that this compound may exhibit antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
- A study highlighted that derivatives of similar compounds demonstrated promising antimicrobial activity against multidrug-resistant pathogens, indicating the potential of this compound as a scaffold for developing new antibiotics .
-
Anti-inflammatory Properties :
- Compounds with similar structures have been reported to possess anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
- Anticancer Activity :
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Lacks the sulfonamide group | Focused on CNS activity |
| 1-[4-(Aminocarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | Contains a carbonyl instead of a sulfonamide | Different pharmacological profiles |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydroxyl group instead of a sulfonamide | Varying solubility and reactivity |
The combination of the pyrrolidine core with a sulfonamide moiety in this compound may enhance its biological profile compared to other derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from this compound:
- Antimicrobial Studies : One study explored various derivatives for their in vitro antimicrobial efficacy against multidrug-resistant strains, demonstrating structure-dependent activity against pathogens like C. difficile and Klebsiella pneumoniae .
- Neuroprotective Effects : Related compounds have been evaluated for neuroprotective properties against excitotoxicity induced by NMDA in vitro, showing potential for therapeutic applications in neurodegenerative diseases .
Q & A
Q. How to design a stability-indicating HPLC method for forced degradation studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
